molecular formula C12H14N2O2 B11811475 2-(2-Isopropyl-1H-benzo[d]imidazol-5-yl)acetic acid

2-(2-Isopropyl-1H-benzo[d]imidazol-5-yl)acetic acid

Cat. No.: B11811475
M. Wt: 218.25 g/mol
InChI Key: MOXRSZFDOCZWBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Isopropyl-1H-benzo[d]imidazol-5-yl)acetic acid is a chemical compound featuring the versatile benzimidazole pharmacophore, a privileged scaffold in medicinal chemistry known for its significant role in the development of novel therapeutic agents . The benzimidazole core is integral to a wide array of biological activities, and its derivatives are extensively investigated in multiple research domains . This specific derivative serves as a critical synthetic intermediate for the development of potent PqsR antagonists targeting the quorum-sensing system of Pseudomonas aeruginosa , a priority pathogen . Interfering with this system reduces bacterial virulence and biofilm maturation, presenting a promising antibiotic-adjuvant strategy . Furthermore, structurally similar 2-phenyl-1H-benzo[d]imidazole derivatives are being explored in neuroscience research as novel inhibitors of the 17β-HSD10 enzyme , a target implicated in the pathogenesis of Alzheimer's disease . The compound's isopropyl substitution at the 2-position of the benzimidazole ring is a key structural feature for optimizing interactions with biological targets . This product is intended for research applications in early drug discovery and chemical biology. It is For Research Use Only. Not for diagnostic or therapeutic use.

Properties

Molecular Formula

C12H14N2O2

Molecular Weight

218.25 g/mol

IUPAC Name

2-(2-propan-2-yl-3H-benzimidazol-5-yl)acetic acid

InChI

InChI=1S/C12H14N2O2/c1-7(2)12-13-9-4-3-8(6-11(15)16)5-10(9)14-12/h3-5,7H,6H2,1-2H3,(H,13,14)(H,15,16)

InChI Key

MOXRSZFDOCZWBL-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC2=C(N1)C=C(C=C2)CC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Isopropyl-1H-benzo[d]imidazol-5-yl)acetic acid typically involves the reaction of 2-isopropylbenzimidazole with chloroacetic acid under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is then heated to reflux, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as chromatography to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(2-Isopropyl-1H-benzo[d]imidazol-5-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with hydroxyl or carbonyl groups, while substitution reactions can produce a variety of functionalized benzimidazole compounds .

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It has shown potential as an antimicrobial and antifungal agent, making it a candidate for the development of new drugs.

    Medicine: The compound has been investigated for its anti-inflammatory and anticancer properties, with promising results in preclinical studies.

    Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-(2-Isopropyl-1H-benzo[d]imidazol-5-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations at the Benzimidazole 2-Position

  • 2-(2-Ethyl-1H-benzo[d]imidazol-5-yl)acetic acid (CAS 1176754-43-0): Molecular formula: C₁₁H₁₂N₂O₂; MW: 204.22 g/mol. ~2.3 for the isopropyl analog). This may result in faster metabolic clearance but reduced tissue penetration .
  • 2-(2-(Benzylthio)-1H-benzo[d]imidazol-1-yl)acetic acid derivatives :
    • The benzylthio group introduces a sulfur atom and aromatic ring, increasing molecular weight (~280–320 g/mol) and hydrophobicity. Such derivatives exhibit enhanced binding to thiol-sensitive enzymes, as evidenced by PubChem bioactivity data .

Functional Group Modifications at the 5-Position

  • 2-Isopropyl-1H-benzo[d]imidazole-5-carboxylic acid hydrochloride (CAS 1158777-67-3):
    • Replacing the acetic acid group with a carboxylic acid directly attached to the benzimidazole core reduces flexibility. This may limit interactions with polar binding pockets compared to the acetic acid side chain .
  • N-(1H-Benzo[d]imidazol-5-yl)-2-(1-phenethylpiperidin-4-yl)acetamide (Compound 16c):
    • The acetamide group and piperidine moiety increase molecular weight (MW 363.22 g/mol) and basicity, favoring central nervous system (CNS) penetration. Such analogs are explored as acetylcholinesterase inhibitors for Alzheimer’s disease .

Anticancer Activity

  • Target compound: In a 2020 study, derivatives of 2-(2-isopropyl-1H-benzo[d]imidazol-5-yl)acetic acid were synthesized as VEGFR-2 inhibitors for hepatocellular carcinoma.
  • However, furan-containing analogs may exhibit higher metabolic instability due to oxidative susceptibility .

Cholinesterase Inhibition

  • Compound 16d (N-(1H-Benzo[d]imidazol-5-yl)-2-(1-(2-chlorophenethyl)piperidin-4-yl)acetamide):
    • Demonstrated dual acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibition (IC₅₀ = 0.42 µM and 1.03 µM, respectively). The chlorophenethyl group enhances π-π stacking with aromatic residues in the enzyme’s gorge, a feature absent in the acetic acid derivative .

Physicochemical Properties and Pharmacokinetics

Compound Molecular Weight (g/mol) logP* Solubility (mg/mL) Plasma Protein Binding (%)
2-(2-Isopropyl-1H-benzo[d]imidazol-5-yl)acetic acid 218.25 ~2.3 1.2 (pH 7.4) 85–90
2-(2-Ethyl-1H-benzo[d]imidazol-5-yl)acetic acid 204.22 ~1.8 2.5 (pH 7.4) 75–80
2-(2-(Benzylthio)-1H-benzo[d]imidazol-1-yl)acetic acid 284.34 ~3.1 0.3 (pH 7.4) >95

*Predicted using ChemAxon software.
Key Insights :

  • The isopropyl group increases logP by ~0.5 units compared to ethyl, enhancing membrane permeability but reducing aqueous solubility.
  • Benzylthio derivatives exhibit the highest plasma protein binding, limiting free drug availability .

Biological Activity

2-(2-Isopropyl-1H-benzo[d]imidazol-5-yl)acetic acid is a compound with significant potential in medicinal chemistry, particularly due to its structural characteristics that allow for diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 2-(2-Isopropyl-1H-benzo[d]imidazol-5-yl)acetic acid is C12H14N2O2, with a molecular weight of 218.25 g/mol. The compound features a benzo[d]imidazole moiety, which is known for its presence in various pharmacologically active substances. The isopropyl group enhances lipophilicity, potentially improving bioavailability compared to other derivatives.

Research indicates that 2-(2-Isopropyl-1H-benzo[d]imidazol-5-yl)acetic acid acts primarily as an inhibitor of receptor tyrosine kinase VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2), a critical player in angiogenesis and tumor growth. The inhibition of VEGFR-2 has been linked to significant anti-cancer effects, particularly in hepatocellular carcinoma.

MechanismDescription
VEGFR-2 InhibitionBlocks angiogenesis by inhibiting receptor activation, leading to reduced tumor growth.
Induction of ApoptosisPromotes programmed cell death in cancer cells through various signaling pathways.

Biological Activity

The biological activity of 2-(2-Isopropyl-1H-benzo[d]imidazol-5-yl)acetic acid has been demonstrated in various studies:

  • Anti-Cancer Activity : The compound has shown promising results in inducing apoptosis in cancer cell lines, including those from hepatocellular carcinoma. In vitro studies have reported IC50 values indicating effective cytotoxicity against these cells.
    • Case Study : In a study examining the effects on liver cancer cells (HepG2), treatment with this compound resulted in a significant reduction in cell viability, with flow cytometry revealing increased apoptotic activity.
  • Comparison with Other Compounds : When compared to similar compounds, such as 2-(1H-benzimidazol-6-yl)acetic acid and others listed in the table below, 2-(2-Isopropyl-1H-benzo[d]imidazol-5-yl)acetic acid exhibited superior activity against certain cancer cell lines.

Table 2: Comparative Biological Activity

Compound NameStructureNotable Activity
2-(1H-benzimidazol-6-yl)acetic acidStructureAnticancer
4-(4-chloro-2-fluorophenyl)-1H-pyrazoleStructureAntimalarial
1-(3-methylbenzyl)-1H-benzimidazoleStructurePAR-2 inhibitor

Therapeutic Applications

Due to its biological activity profile, 2-(2-Isopropyl-1H-benzo[d]imidazol-5-yl)acetic acid holds promise for further development as an anticancer agent. Its ability to inhibit pathways involved in tumor growth positions it as a candidate for integration into therapeutic regimens for various cancers.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(2-Isopropyl-1H-benzo[d]imidazol-5-yl)acetic acid, and how can reaction conditions be tailored to improve yield?

  • Methodological Answer : The compound can be synthesized via condensation reactions between substituted benzimidazole precursors and acetic acid derivatives. For example, oxalyl chloride in the presence of a base (e.g., triethylamine) facilitates acylation of the benzimidazole core . Catalytic hydrogenation or microwave-assisted synthesis may enhance reaction efficiency . Optimization should include solvent selection (e.g., DMF for polar intermediates) and temperature control (80–120°C) to minimize side products .

Q. Which analytical techniques are most reliable for characterizing the structural purity of this compound?

  • Methodological Answer : Use a combination of:

  • NMR spectroscopy (¹H/¹³C) to confirm substituent positions and acetic acid linkage .
  • IR spectroscopy to verify carbonyl (C=O) stretching (~1700 cm⁻¹) and benzimidazole ring vibrations .
  • Elemental analysis (CHNS) to validate empirical formula consistency .
  • HPLC-MS for purity assessment and detection of trace impurities .

Q. How can researchers evaluate the compound's biological activity in enzyme inhibition assays?

  • Methodological Answer : Design dose-response assays using target enzymes (e.g., kinases or proteases). For example:

  • Pre-incubate the compound with the enzyme in buffer (pH 7.4, 37°C).
  • Measure residual activity spectrophotometrically using substrate-specific chromophores.
  • Calculate IC₅₀ values and compare to positive controls (e.g., staurosporine for kinases) .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported biological efficacy versus toxicity profiles?

  • Methodological Answer : Conduct systematic SAR studies by synthesizing analogs with modified substituents (e.g., replacing isopropyl with cyclopropyl or altering the acetic acid moiety). Evaluate cytotoxicity in parallel with efficacy using:

  • In vitro models : HepG2 cells for hepatic toxicity .
  • In vivo models : Zebrafish embryos for acute toxicity .
  • Meta-analysis of existing data to identify confounding variables (e.g., assay pH or solvent effects) .

Q. How can computational modeling predict the compound's binding mode to biological targets?

  • Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) using crystal structures of target proteins (e.g., EGFR or COX-2). Key steps:

  • Prepare ligand files with protonation states adjusted to physiological pH.
  • Validate docking protocols with co-crystallized ligands (RMSD < 2.0 Å).
  • Analyze binding energy (ΔG) and hydrogen-bond interactions to prioritize analogs .

Q. What experimental designs minimize variability in SAR studies of benzimidazole derivatives?

  • Methodological Answer : Apply factorial design (e.g., Box-Behnken) to test variables:

  • Substituent electronic effects (Hammett σ values).
  • Solvent polarity (log P).
  • Steric bulk (molar refractivity).
  • Use ANOVA to identify statistically significant factors .

Q. How can isotopic labeling (e.g., ¹³C or ²H) elucidate metabolic pathways of this compound?

  • Methodological Answer : Synthesize ¹³C-labeled acetic acid moieties and track metabolites via:

  • LC-MS/MS for fragmentation patterns.
  • NMR-based metabolomics to identify phase I/II metabolites (e.g., glucuronidation) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported solubility data across studies?

  • Methodological Answer : Standardize solubility measurements by:

  • Using biorelevant media (FaSSIF/FeSSIF) for physiological relevance.
  • Comparing shake-flask versus HPLC-UV methods.
  • Reporting temperature and ionic strength explicitly .

Tables for Key Data

Property Value/Technique Reference
Synthetic Yield Optimization68–72% (microwave, 100°C, 1h)
Log P (Predicted)2.1 ± 0.3 (ACD/Labs)
IC₅₀ (EGFR Inhibition)1.8 µM (95% CI: 1.5–2.2 µM)
Acute Toxicity (LD₅₀, mice)320 mg/kg

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.